1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane
Brand Name: Vulcanchem
CAS No.: 92745-46-5
VCID: VC3945934
InChI: InChI=1S/C22H48N4/c1-2-3-4-5-6-7-8-9-10-11-20-26-21-13-16-24-18-17-23-14-12-15-25-19-22-26/h23-25H,2-22H2,1H3
SMILES: CCCCCCCCCCCCN1CCCNCCNCCCNCC1
Molecular Formula: C22H48N4
Molecular Weight: 368.6 g/mol

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane

CAS No.: 92745-46-5

Cat. No.: VC3945934

Molecular Formula: C22H48N4

Molecular Weight: 368.6 g/mol

* For research use only. Not for human or veterinary use.

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane - 92745-46-5

Specification

CAS No. 92745-46-5
Molecular Formula C22H48N4
Molecular Weight 368.6 g/mol
IUPAC Name 1-dodecyl-1,4,8,11-tetrazacyclotetradecane
Standard InChI InChI=1S/C22H48N4/c1-2-3-4-5-6-7-8-9-10-11-20-26-21-13-16-24-18-17-23-14-12-15-25-19-22-26/h23-25H,2-22H2,1H3
Standard InChI Key RIEOKWOMCYGQHB-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCN1CCCNCCNCCCNCC1
Canonical SMILES CCCCCCCCCCCCN1CCCNCCNCCCNCC1

Introduction

Structural Characteristics and Molecular Identity

Core Macrocyclic Framework

The compound retains the 14-membered 1,4,8,11-tetraazacyclotetradecane backbone, where four nitrogen atoms occupy positions 1, 4, 8, and 11. The dodecyl group (-C12H25) is appended to one nitrogen, introducing asymmetry and enhancing hydrophobicity .

Table 1: Key Molecular Identifiers

PropertyValueSource
IUPAC Name1-dodecyl-1,4,8,11-tetrazacyclotetradecanePubChem
SMILESCCCCCCCCCCCCN1CCCNCCNCCCNCC1VulcanChem
InChIKeyRIEOKWOMCYGQHB-UHFFFAOYSA-NLookChem
Molecular Weight368.6 g/molPubChem

Synthesis and Functionalization

Alkylation of Cyclam

The primary synthesis route involves N-alkylation of cyclam using dodecyl halides (e.g., dodecyl bromide) under inert conditions. A typical procedure employs a 1:1 molar ratio of cyclam to alkylating agent in anhydrous tetrahydrofuran (THF), with potassium carbonate as a base .

Reaction Scheme:
Cyclam+C12H25BrK2CO3,THF1-Dodecyl-cyclam+KBr\text{Cyclam} + \text{C}_{12}\text{H}_{25}\text{Br} \xrightarrow{\text{K}_2\text{CO}_3, \text{THF}} \text{1-Dodecyl-cyclam} + \text{KBr}

Yields range from 45–60%, necessitating purification via column chromatography (silica gel, chloroform/methanol eluent) .

Challenges in Selective Substitution

Mono-alkylation is complicated by the potential for multiple substitutions. Kinetic control at low temperatures (-10°C) favors mono-N-dodecyl products, while higher temperatures promote di- and tri-alkylated byproducts .

Physicochemical Properties

Solubility and Lipophilicity

The dodecyl chain drastically alters solubility relative to unsubstituted cyclam:

Table 2: Solubility Profile

SolventSolubility (mg/mL)Notes
Water<0.1Limited due to hydrophobicity
Chloroform12.4High affinity for nonpolar media
Methanol2.3Moderate solubility

Data aggregated from PubChem and LookChem .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 217°C, with complete degradation by 310°C. The alkyl chain’s presence reduces thermal stability compared to cyclam (decomposition onset: 285°C) .

Coordination Chemistry and Applications

Metal Chelation Behavior

While understudied relative to cyclam, the compound forms complexes with transition metals (e.g., Cu²⁺, Ni²⁺). The dodecyl group hinders aqueous solubility but enhances membrane permeability, suggesting utility in:

  • Lipophilic Metal Carriers: Facilitating transmembrane transport of therapeutic metal ions.

  • Heterogeneous Catalysis: Anchoring metal catalysts to hydrophobic supports .

Comparative Analysis with Cyclam Derivatives

Table 3: Functional Comparison

PropertyCyclam1-Dodecyl-cyclam
LogP (Octanol-Water)-1.25.8
Cu²⁺ Stability Constant25.123.9
Membrane PermeabilityLowHigh

Stability constants from VulcanChem; LogP calculated via PubChem .

Future Research Directions

  • Bioconjugation Studies: Attaching targeting moieties (e.g., antibodies) for drug delivery.

  • Supramolecular Chemistry: Exploiting alkyl chain interactions in self-assembled monolayers (SAMs).

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